2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide
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Overview
Description
2-Dimethylaminodiazenyl-n-methyl-benzamide is a chemical compound with the molecular formula C9H11N3O It is a derivative of benzamide, characterized by the presence of a dimethylaminodiazenyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminodiazenyl-n-methyl-benzamide typically involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid or its esters with methylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminodiazenyl-n-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Dimethylaminodiazenyl-n-methyl-benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Dimethylaminodiazenyl-n-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric activator of enzymes, influencing their activity and function. For example, it has been shown to activate human glucokinase, which plays a crucial role in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: A related compound with similar structural features but lacking the dimethylaminodiazenyl group.
N,N-Diethylbenzamide: Another similar compound with ethyl groups instead of methyl groups.
N-Methoxy-N-methylbenzamide: A compound with a methoxy group attached to the benzamide structure.
Uniqueness
2-Dimethylaminodiazenyl-n-methyl-benzamide is unique due to the presence of the dimethylaminodiazenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
66974-88-7 |
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Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(dimethylaminodiazenyl)-N-methylbenzamide |
InChI |
InChI=1S/C10H14N4O/c1-11-10(15)8-6-4-5-7-9(8)12-13-14(2)3/h4-7H,1-3H3,(H,11,15) |
InChI Key |
XJWOPZMELRLUSH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1N=NN(C)C |
Origin of Product |
United States |
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